2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core fused to an azetidine ring, which is further linked via a methylene bridge to a cyclopenta[c]pyridazin-3-one scaffold. The thienopyrimidine moiety is a bicyclic system combining thiophene and pyrimidine rings, known for its role in modulating kinase inhibition and anticancer activity . The cyclopenta[c]pyridazin-3-one core, a fused bicyclic system with a ketone group, may influence solubility and metabolic stability .
This compound’s design aligns with trends in medicinal chemistry to optimize polypharmacology by integrating multiple pharmacophores.
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-13(12)20-22(15)9-11-7-21(8-11)17-16-14(4-5-24-16)18-10-19-17/h4-6,10-11H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSXWXGQHCEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-yl core[_{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno [3,4 ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate[{{{CITATION{{{1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... The resulting thieno[3,2-d]pyrimidin-4-one derivatives can then be further modified to introduce the azetidin-3-yl and cyclopenta[c]pyridazin-3-one moieties[{{{CITATION{{{_1{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, ketones, or alcohols, while reduction reactions might produce alcohols, amines, or alkenes.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives related to the thieno[3,2-d]pyrimidine scaffold can exhibit antiviral properties. For instance, compounds targeting the influenza A virus polymerase have shown promise in disrupting viral replication mechanisms . The specific interactions of the thieno[3,2-d]pyrimidine component may enhance antiviral efficacy through novel mechanisms.
Anticancer Potential
Studies have highlighted the anticancer potential of pyrimidine derivatives. The incorporation of the cyclopenta[c]pyridazin structure may enhance the selectivity and potency against various cancer cell lines. Research focusing on related compounds has demonstrated significant cytotoxic effects on human cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence suggesting that certain pyrimidine derivatives possess neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one could be explored for its neuroprotective capabilities in future studies.
Synthesis and Modification
The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Various synthetic routes have been developed to modify the core structure to enhance biological activity or reduce toxicity. For example:
| Synthetic Route | Yield (%) | Modification |
|---|---|---|
| Cyclization of 1-(thieno[3,2-d]pyrimidin-4-yl)azetidine | 85% | Introduction of alkyl groups |
| Reaction with electrophiles | 70% | Formation of substituted derivatives |
These modifications aim to fine-tune the pharmacological properties of the compound.
Case Study 1: Antiviral Screening
A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antiviral activity against influenza viruses. The results indicated that specific modifications led to enhanced inhibition of viral replication compared to standard antiviral agents. The compound under discussion was included in the screening and showed promising results .
Case Study 2: Cytotoxicity Assay
In another study assessing the cytotoxic effects of pyrimidine derivatives on various cancer cell lines (e.g., HeLa and MCF-7), it was found that compounds with a cyclopenta[c]pyridazin framework exhibited significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine-Based Derivatives
Key Comparative Insights:
Thienopyrimidine Core Variations: The 3,2-d vs. 2,3-d thiophene fusion (e.g., target compound vs. compound in ) alters electronic distribution and steric bulk, impacting target binding. For instance, thieno[3,2-d]pyrimidines are more commonly associated with kinase inhibition , while thieno[2,3-d]pyrimidinones exhibit broader antimicrobial activity .
Fused Scaffold Modifications: The cyclopenta[c]pyridazin-3-one core (target compound) is distinct from phthalazinone () or coumarin-pyrazole () systems. Cyclopenta[c]pyridazinone’s strained structure may enhance metabolic stability but complicate synthesis.
Biological Activity :
- Compounds with morpholine or methylsulfonylpiperazine substituents (e.g., ) show enhanced solubility and kinase isoform selectivity compared to simpler aryl-substituted derivatives (e.g., ).
Synthetic Feasibility: Yields for thienopyrimidine derivatives range from 69% to 85%, depending on reaction conditions (e.g., FeCl3-SiO2 catalysis in vs. microwave-assisted coupling in ). The target compound’s synthesis would likely require multi-step protocols involving enaminone intermediates or Buchwald-Hartwig couplings .
Critical Analysis of Structural and Functional Trade-offs
- Advantages of Target Compound: Conformational rigidity from azetidine may improve binding specificity. Cyclopenta[c]pyridazinone’s ketone group could enhance hydrogen-bonding interactions with targets.
- Limitations: Limited solubility due to hydrophobic cyclopenta[c]pyridazinone and azetidine moieties. Synthetic complexity may reduce scalability compared to simpler thienopyrimidines (e.g., ).
Biological Activity
The compound 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure combining a thieno[3,2-d]pyrimidine moiety with an azetidine ring and a cyclopenta[c]pyridazinone scaffold. Its molecular formula is , and it has a molecular weight of approximately 362.4 g/mol. The unique structural features contribute to its biological activity by allowing interactions with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and cyclization reactions. The presence of the amine group in the azetidine moiety facilitates further derivatization to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance:
- Cytotoxicity Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values indicated significant cytotoxic effects, particularly against MCF-7 cells with values as low as 14.5 μM compared to doxorubicin (IC50 = 40 μM) .
The proposed mechanism involves inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are pivotal in cancer cell proliferation and survival . Molecular docking studies have demonstrated strong binding affinities to these targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the azetidine ring significantly influence the compound's potency:
- Aryl Substituents : Larger lipophilic groups enhance anticancer activity.
- Hydrophilic Functionalities : Compounds with electron-donating groups showed reduced efficacy, indicating that hydrophobic interactions play a crucial role in binding affinity.
Case Studies
- Comparative Study : A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Derivatives with thieno[3,2-d]pyrimidine cores exhibited enhanced cytotoxicity compared to those without this moiety .
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can significantly reduce tumor growth in xenograft models, suggesting potential for further development as therapeutic agents.
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: Synthesis typically involves multi-step routes starting with thieno[3,2-d]pyrimidin-4-one scaffolds. Key steps include:
- Condensation of azetidine derivatives with cyclopenta[c]pyridazin-3-one precursors under reflux conditions (e.g., formic acid at 100–120°C for 16–18 hours) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Final coupling reactions using alkylation or nucleophilic substitution, monitored by TLC and HPLC for purity .
Q. How is the molecular structure confirmed post-synthesis?
Methodological Answer: Structural validation employs:
Q. What initial biological screening approaches are recommended?
Methodological Answer:
Q. What are common impurities encountered during synthesis?
Methodological Answer:
- Unreacted intermediates : Detectable via HPLC-DAD; removed by recrystallization (ethanol/water mixtures) .
- Isomeric byproducts : Resolved using chiral-phase chromatography or stereoselective synthesis optimization .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
Methodological Answer:
Q. What strategies optimize synthesis yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures .
- Flow chemistry : Continuous processing to enhance reaction control and reduce side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) while maintaining yield .
Q. How to design stability studies for environmental or metabolic degradation?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- LC-MS/MS identification of degradation products using fragmentation patterns .
- Ecotoxicity assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify the azetidine or thienopyrimidine moieties; compare bioactivity trends .
- Molecular docking : Map interactions with target proteins (e.g., ATP-binding sites) using AutoDock Vina .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. How to address low reproducibility in cross-laboratory synthesis?
Methodological Answer:
- Strict anhydrous conditions : Use molecular sieves or gloveboxes for moisture-sensitive steps .
- Batch-to-batch reagent analysis : Verify purity of starting materials via NMR or ICP-MS for metal catalysts .
- Interlaboratory validation : Share standardized protocols (e.g., reaction time, workup steps) via collaborative networks .
Q. What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent models : Administer via oral gavage or IV; collect plasma samples for LC-MS/MS quantification .
- Tissue distribution studies : Measure compound levels in liver, kidneys, and brain post-sacrifice .
- Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
